

## **GSK1059615** chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK1059615

Cat. No.: B1672348

Get Quote

# **GSK1059615: A Technical Whitepaper**

This document provides a comprehensive technical overview of **GSK1059615**, a potent and reversible dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This guide is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

### **Chemical Structure and Properties**

**GSK1059615** is a synthetic molecule belonging to the thiazolidinone class of compounds. Its chemical structure is characterized by a quinoline ring linked to a pyridine ring and a thiazolidine-2,4-dione moiety.

#### Chemical Structure:

- IUPAC Name: (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione[1]
- SMILES: C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4[1]
- InChl: InChl=1S/C18H11N3O2S/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,22,23)/b16-10-[1]
- InChlKey: QDITZBLZQQZVEE-YBEGLDIGSA-N[1]

#### Physicochemical Properties:

The following table summarizes the key physicochemical properties of **GSK1059615**.



| Property          | Value                                                                                                  | Source    |
|-------------------|--------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C18H11N3O2S                                                                                            | [1][2][3] |
| Molecular Weight  | 333.36 g/mol                                                                                           | [4][5]    |
| Appearance        | Crystalline solid [2]                                                                                  |           |
| Solubility        | Insoluble in water and ethanol. Soluble in DMSO (≥8.33 mg/mL with gentle warming) and DMF (2.5 mg/ml). | [6][7][8] |
| Storage           | Store at -20°C as a powder.  Stock solutions in DMSO can be stored at -80°C for up to 6 months.        | [9][10]   |

Note: Experimental values for properties such as melting point, pKa, and logP are not readily available in the cited literature.

### **Mechanism of Action and Biological Activity**

**GSK1059615** is a highly potent, ATP-competitive, and reversible dual inhibitor of all Class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\delta$ , and  $\gamma$ ) and mTOR.[4][7] The thiazolidinedione ring of **GSK1059615** is believed to interact with the catalytic lysine residue within the ATP-binding pocket of the kinases.[11] By inhibiting the PI3K/Akt/mTOR signaling pathway, **GSK1059615** can induce G1 cell cycle arrest and apoptosis in various cancer cell lines, with particular sensitivity observed in breast tumor cells.[4][11]

#### **Inhibitory Activity:**

The inhibitory potency of **GSK1059615** against PI3K isoforms and mTOR is summarized in the table below.



| Target | IC <sub>50</sub> (nM) | Kı (nM)      | Source |
|--------|-----------------------|--------------|--------|
| ΡΙ3Κα  | 0.4                   | 0.42         | [4][7] |
| РІЗКβ  | 0.6                   | 0.6          | [4][7] |
| ΡΙ3Κδ  | 2                     | 1.7          | [4][7] |
| РІЗКу  | 5                     | 0.47         | [4][7] |
| mTOR   | 12                    | Not Reported | [4][7] |

In cellular assays, **GSK1059615** has been shown to inhibit the phosphorylation of Akt at Ser473 in T47D and BT474 breast cancer cells with an IC<sub>50</sub> of 40 nM.[7]

## **Signaling Pathway**

**GSK1059615** exerts its biological effects by targeting the critical PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in cancer.[1][4] The diagram below illustrates the canonical PI3K/Akt/mTOR pathway and the points of inhibition by **GSK1059615**.





Click to download full resolution via product page

Caption: The PI3K/Akt/mTOR signaling pathway and inhibition by GSK1059615.



### **Experimental Protocols**

This section details common experimental methodologies used to characterize the activity of **GSK1059615**.

### **Proposed Synthesis Route**

While a specific, detailed synthesis protocol for **GSK1059615** is not readily available in the public domain, a plausible route can be inferred from the general synthesis of 5-arylidene-thiazolidine-2,4-diones via Knoevenagel condensation.[12][13]





Click to download full resolution via product page

**Caption:** Proposed workflow for the synthesis of **GSK1059615**.

### In Vitro PI3K Inhibition Assay (HTRF)

The following protocol is based on a homogeneous time-resolved fluorescence (HTRF) assay to measure the inhibition of PI3K enzymes.[4][7]

#### Materials:

- Recombinant PI3K enzymes  $(\alpha, \beta, \delta, \gamma)$
- GSK1059615
- PIP2 (substrate)
- ATP
- PI3K Reaction Buffer
- DTT
- Stop Solution
- · Detection Solution
- 384-well low-volume assay plates

#### Procedure:

- Compound Preparation: Serially dilute GSK1059615 (e.g., 3-fold dilutions) in DMSO.
   Transfer 50 nL of the diluted compound to the assay plate.
- Enzyme Preparation: Prepare the PI3K enzyme solution in reaction buffer supplemented with 5 mM DTT. The final enzyme concentrations are typically around 400 pM for PI3K $\alpha$  and  $\delta$ , 200 pM for PI3K $\beta$ , and 1 nM for PI3K $\gamma$ .



- Pre-incubation: Add 2.5  $\mu$ L of the enzyme solution to each well containing the compound. Incubate for 15 minutes at room temperature.
- Reaction Initiation: Add 2.5  $\mu$ L of a 2x substrate solution (containing PIP2 and ATP in reaction buffer) to each well. Typical final concentrations are 10  $\mu$ M PIP2 and 15-100  $\mu$ M ATP. Incubate for 1 hour at room temperature.
- Reaction Quenching: Add 2.5 μL of Stop Solution to each well.
- Detection: Add 2.5 μL of Detection Solution to each well and measure the HTRF signal on a compatible plate reader.

## **Cellular Proliferation Assay (MTT Assay)**

This protocol outlines a method to assess the effect of **GSK1059615** on cancer cell proliferation.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- GSK1059615
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well plates

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of GSK1059615 for a
  desired period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).



- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

### **Apoptosis Detection by Western Blot**

This protocol describes the detection of apoptosis markers in cells treated with **GSK1059615**.

#### Materials:

- Cancer cell line of interest
- GSK1059615
- Lysis buffer
- Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Akt, anti-p-Akt)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

#### Procedure:

- Cell Treatment and Lysis: Treat cells with GSK1059615 for a specified time. Harvest and lyse the cells in a suitable lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.



 Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

### **Experimental Workflow**

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of **GSK1059615**.



Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating GSK1059615.

### Conclusion

**GSK1059615** is a well-characterized, potent dual inhibitor of PI3K and mTOR with significant anti-proliferative and pro-apoptotic activity in cancer cells. The information and protocols provided in this technical guide offer a solid foundation for researchers investigating the therapeutic potential of targeting the PI3K/Akt/mTOR pathway. While a Phase 1 clinical trial



with **GSK1059615** was terminated, the compound remains a valuable tool for preclinical research in oncology and cell signaling.[14]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. ascopubs.org [ascopubs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. PI3K inhibitor GS1059615 Datasheet DC Chemicals [dcchemicals.com]
- 10. medkoo.com [medkoo.com]
- 11. apexbt.com [apexbt.com]
- 12. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. file.glpbio.com [file.glpbio.com]
- To cite this document: BenchChem. [GSK1059615 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672348#gsk1059615-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com